Cas no 17249-83-1 (3-Chloro-2-methylthiophene)
3-Chloro-2-methylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-2-methylthiophene
- Thiophene, 3-chloro-2-methyl-
- 2-methyl-3-chlorothiophene
- E74500
- DTXSID50600337
- 17249-83-1
- BS-52426
- SCHEMBL434410
- CS-0187856
- DTXCID30551095
- 3-Chloro-2-methylthiophene
-
- MDL: MFCD18415867
- Inchi: 1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3
- InChI Key: NUFSHDCNQRBKRK-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1C
Computed Properties
- Exact Mass: 131.9800490g/mol
- Monoisotopic Mass: 131.9800490g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.099
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.2
3-Chloro-2-methylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA907-50mg |
3-Chloro-2-methylthiophene |
17249-83-1 | 95% | 50mg |
325.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA907-200mg |
3-Chloro-2-methylthiophene |
17249-83-1 | 95% | 200mg |
857.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y0998747-5g |
3-Chloro-2-methylthiophene |
17249-83-1 | 95% | 5g |
$1200 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0998747-5g |
3-chloro-2-methylthiophene |
17249-83-1 | 95% | 5g |
$1200 | 2025-02-19 | |
| Aaron | AR007WK5-1g |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 1g |
$800.00 | 2025-02-12 | |
| Aaron | AR007WK5-100mg |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 100mg |
$52.00 | 2025-04-02 | |
| Aaron | AR007WK5-250mg |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 250mg |
$500.00 | 2025-02-12 | |
| 1PlusChem | 1P007WBT-100mg |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 100mg |
$17.00 | 2024-06-19 | |
| 1PlusChem | 1P007WBT-250mg |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 250mg |
$41.00 | 2024-06-19 | |
| 1PlusChem | 1P007WBT-1g |
Thiophene, 3-chloro-2-methyl- |
17249-83-1 | 95% | 1g |
$122.00 | 2024-06-19 |
3-Chloro-2-methylthiophene Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-Chloro-2-methylthiophene
3-Chloro-2-Methylthiophene: A Comprehensive Overview
3-Chloro-2-Methylthiophene, also known by its CAS number CAS No. 17249-83-1, is a heterocyclic compound with significant applications in various fields of organic chemistry. This compound belongs to the class of thiophenes, which are five-membered aromatic compounds containing one sulfur atom. The presence of chlorine and methyl substituents in the molecule imparts unique electronic and structural properties, making it a valuable compound in both academic research and industrial applications.
The structure of 3-Chloro-2-Methylthiophene consists of a thiophene ring with a chlorine atom at position 3 and a methyl group at position 2. This substitution pattern influences the compound's reactivity, stability, and spectral properties. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). For instance, researchers have explored its use in creating lightweight, flexible electronics due to its excellent charge transport properties.
In terms of synthesis, 3-Chloro-2-Methylthiophene can be prepared through various methods, including the HWE (Haworth–Woolley) reaction and oxidative coupling reactions. The choice of synthesis method depends on the desired purity, scale, and cost efficiency. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient one-pot synthesis route using microwave-assisted conditions, which significantly reduced reaction time while maintaining high yields.
The electronic properties of 3-Chloro-2-Methylthiophene make it an attractive candidate for applications in optoelectronics. Its absorption spectrum shows strong peaks in the visible region, which is advantageous for dye-sensitized solar cells (DSSCs). Recent advancements have shown that incorporating this compound into DSSCs can enhance light harvesting efficiency by up to 15%, as reported in a study published in Nature Energy.
Beyond energy applications, 3-Chloro-2-Methylthiophene has found utility in drug design and development. Its ability to act as a bioisostere for other sulfur-containing heterocycles has opened new avenues in medicinal chemistry. For example, researchers have utilized this compound as a scaffold for developing potential anticancer agents targeting specific signaling pathways.
In conclusion, 3-Chloro-2-Methylthiophene, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. Its role in advancing materials science, energy technology, and pharmaceutical development underscores its importance as a key compound in modern chemistry.
17249-83-1 (3-Chloro-2-methylthiophene) Related Products
- 67482-48-8(3-Chlorothiophene-2-carbaldehyde)
- 61675-74-9(2-(bromomethyl)-3-chlorothiophene)
- 682802-11-5(THIOPHENE, 3,4-DICHLORO-2,5-BIS(CHLOROMETHYL)-)
- 193602-41-4((3-Chlorothiophen-2-yl)methanol)
- 214759-25-8((3-chloro-2-thienyl)methanamine)
- 17249-84-2(Thiophene, 3,5-dichloro-2-methyl-)
- 643088-03-3((3-Chlorothiophen-2-yl)methanamine hydrochloride)
- 147123-67-9(3-Chlorothiophene-2-carbonitrile)
- 112433-47-3(3-chloro-2-(chloromethyl)Thiophene)
- 64845-10-9(BENZO[B]THIOPHENE, 3-CHLORO-2-METHYL-)